molecular formula C11H9NO2 B1266996 3-aminonaphthalene-1-carboxylic Acid CAS No. 32018-86-3

3-aminonaphthalene-1-carboxylic Acid

Cat. No. B1266996
CAS RN: 32018-86-3
M. Wt: 187.19 g/mol
InChI Key: YIPRQTYMJYGRER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3-aminonaphthalene-1-carboxylic acid involves innovative methodologies, including intramolecular carbopalladation of the cyano group, leading to the formation of various substituted aminonaphthalenes and heterocyclic compounds such as 1,3-benzoxazine derivatives. These processes demonstrate the versatility and reactivity of the compound's structure, enabling the creation of complex molecules from relatively simple precursors (Tian, Pletnev, & Larock, 2003).

Molecular Structure Analysis

The molecular structure of derivatives of 3-aminonaphthalene-1-carboxylic acid has been elucidated through techniques like X-ray crystallography, showcasing the arrangement of atoms within the molecule and the spatial configuration of its functional groups. This analysis is crucial for understanding the compound's chemical reactivity and properties (Liu, Quan, Dong, & Dong, 2009).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : 3-Aminonaphthalene-1-carboxylic acid derivatives are synthesized using various techniques. For instance, the synthesis of 5-Methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid from 1-aminonaphthalene was explored, utilizing techniques like X-ray crystallography, NMR, MS, and IR (Liu, Quan, Dong, & Dong, 2009).

Enzyme-Modified Electrodes

  • Electrosynthesis for Sensor Development : A study on electrosynthesis of a new enzyme-modified electrode for the amperometric detection of glucose was conducted. This involved the electrooxidation of a new aminonaphthalene compound modified with a carboxylic acid function (Piro, Do, Le, Hedayatullah, & Pham, 2000).

Enantioselective Sensing

  • Fluorescent Sensing of Chiral Carboxylic Acids : A chiral 1,8-diacridylnaphthalene-derived fluorosensor was prepared for enantioselective sensing of a variety of chiral carboxylic acids, including amino acids and arylalkanoic acids, showing enantioselectivities up to 4.5 (Mei & Wolf, 2004).

Synthesis of Complex Molecules

  • Synthesis of Naphthalene Amino Esters and Arylnaphthalene Lactone Lignans : Tandem reactions of 2-alkynylbenzonitriles were employed as a novel approach toward 1-aminonaphthalene-2-carboxylates, with further applications in synthesizing arylnaphthalene lactone lignans (He, Zhang, & Fan, 2014).

Analytical Chemistry Applications

  • Chiral Derivatization Reagents in Chromatography : D- and L-1-aminoethyl-4-dimethyl-aminonaphthalene, synthesized from 1-dimethylaminonaphthalene, were used as chiral derivatization reagents in high-performance liquid chromatography for resolving carboxylic acid enantiomers (Goto et al., 1980).

Catalysis

  • Eco-Friendly Catalytic Systems : 7-Aminonaphthalene-1,3-disulfonic acid-functionalized magnetic Fe3O4 nanoparticles were shown to be an efficient and reusable catalyst for the synthesis of substituted 3-pyrrolin-2-ones, highlighting their high catalytic activity and eco-friendly properties (Ghorbani‐Vaghei, Sarmast, & Mahmoodi, 2017).

Photocaging and Photochemical Studies

  • Photocaging of Carboxylic Acids : Photoremovable protecting groups (photocages) based on 1-amino-2-hydroxymethylnaphthalene were developed for the photorelease of carboxylic acids, indicating the potential for chromatic orthogonality and selective deprotection by different light spectra (Lovrinčević, Vuk, Škorić, & Basarić, 2022).

Material Sciences

  • Development of Blue-Light-Emitting Materials : A naphthylamine-derived aromatic dicarboxylic acid was synthesized and used in the creation of poly(amine−hydrazide)s, which were transformed into poly(amine−1,3,4-oxadiazole)s, showing potential as blue-light-emitting materials (Liou, Hsiao, Chen, & Yen, 2006).

Safety And Hazards

3-aminonaphthalene-1-carboxylic Acid is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

3-aminonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPRQTYMJYGRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297503
Record name 3-aminonaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-aminonaphthalene-1-carboxylic Acid

CAS RN

32018-86-3
Record name 3-aminonaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminonaphthalene-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Nitro-1-naphthoic acid (1.77 g, 0.008 mole) was dissolved in a minimum of warm MeOH. 10% Pd/C (300 mg) was added and the reaction shaken on a Parr shaker under 50 psi H2 for 5 hours. The catalyst was filtered through celite and the solvent was removed under vacuum. The residue was dried to yield 3-amino-1-naphthoic acid (1.43 g) as a pink colored solid.
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

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